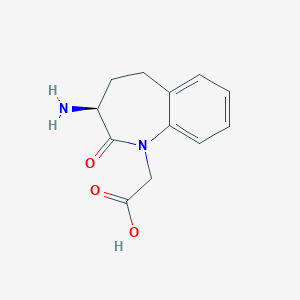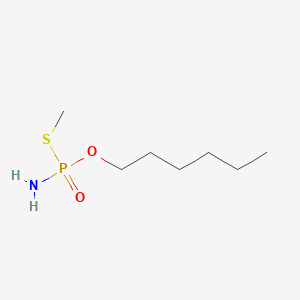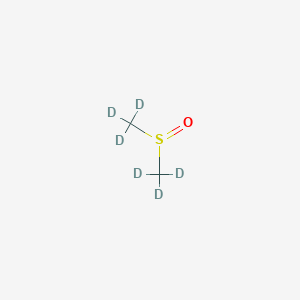
4-Fluoro-1-naphthaldehyde
Descripción general
Descripción
4-Fluoro-1-naphthaldehyde, also known as 4-Fluoronaphthalene-1-carboxaldehyde, is a chemical compound with the empirical formula C11H7FO . It has a molecular weight of 174.17 .
Synthesis Analysis
The synthesis of 4-Fluoro-1-naphthaldehyde has been reported in several studies . A large-scale synthesis of 4-Fluoro-1-naphthaldehyde and its aromatic nucleophilic substitution reactions have been described .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-naphthaldehyde consists of 11 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The InChI key for this compound is LZUCGZVKZDBILP-UHFFFAOYSA-N .Chemical Reactions Analysis
The aromatic nucleophilic substitution (SNAr) reaction between 4-Fluoro-1-naphthaldehyde and methylthiolate has been investigated . The reaction proceeds via a concerted mechanism, forming a single transition state .Physical And Chemical Properties Analysis
4-Fluoro-1-naphthaldehyde is a powder with a melting point of 79-81 °C . Its density is 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Fluoro-1-naphthaldehyde: is a valuable compound in organic synthesis, particularly in aromatic nucleophilic substitution reactions (SNAr). It’s been studied for its reactivity with nucleophiles like methylthiolate ion, where it forms a concerted transition state, indicating a lower activation energy barrier compared to stepwise mechanisms . This property is crucial for synthesizing intermediates in pharmaceuticals and other organic compounds.
Pharmaceutical Research
In pharmaceutical research, 4-Fluoro-1-naphthaldehyde serves as a building block for the synthesis of various drug molecules. Its fluorinated structure makes it a candidate for creating bioactive molecules that can interact with biological systems, potentially leading to new therapeutic agents .
Material Science
The compound’s role in material science is linked to its use as a fluorinated building block. It contributes to the development of new materials with unique properties, such as enhanced stability or novel electronic characteristics. Its molecular structure allows for the creation of complex polymers and advanced materials .
Analytical Chemistry
In analytical chemistry, 4-Fluoro-1-naphthaldehyde can be used as a derivatization agent for the detection and quantification of various chemical species. Its reactivity with specific functional groups makes it suitable for use in chromatography and spectroscopy methods to analyze complex mixtures .
Environmental Science
This compound’s applications in environmental science may involve its role in the synthesis of dyes, pigments, or fluorescent markers that can be used in environmental tracing and pollution studies. Its stability under various conditions makes it a candidate for long-term environmental monitoring tools .
Biochemistry Research
In biochemistry research, 4-Fluoro-1-naphthaldehyde is used to study protein interactions and enzyme kinetics. Its ability to form stable conjugates with biomolecules allows researchers to track and analyze biochemical pathways and processes .
Mecanismo De Acción
Target of Action
The primary target of 4-Fluoro-1-naphthaldehyde is the aromatic ring in organic compounds. The compound is involved in aromatic nucleophilic substitution (SNAr) reactions .
Mode of Action
4-Fluoro-1-naphthaldehyde interacts with its targets through a concerted mechanism via the formation of a single transition state. This mechanism has a lower activation energy barrier compared to a stepwise mechanism . The reaction involves the nucleophilic attack of a sulfur atom of a methylthiolate to the carbon atom of 4-fluoro-1-naphthaldehyde .
Biochemical Pathways
The primary biochemical pathway affected by 4-Fluoro-1-naphthaldehyde is the aromatic nucleophilic substitution (SNAr) reaction pathway. This pathway results in the formation of chemically important C-C, C-S, and C-O bonds .
Result of Action
It is known that the compound participates in aromatic nucleophilic substitution reactions, which are fundamental to many chemical processes .
Action Environment
The action of 4-Fluoro-1-naphthaldehyde is influenced by environmental factors such as the presence of solvents. The introduction of a solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine .
Safety and Hazards
4-Fluoro-1-naphthaldehyde is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Propiedades
IUPAC Name |
4-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCGZVKZDBILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427449 | |
| Record name | 4-fluoro-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-naphthaldehyde | |
CAS RN |
172033-73-7 | |
| Record name | 4-fluoro-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Q & A
Q1: What makes 4-Fluoro-1-naphthaldehyde useful in organic synthesis?
A1: 4-Fluoro-1-naphthaldehyde is a versatile building block in organic synthesis. Its reactivity stems from the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions [, ]. This allows for the facile introduction of various substituents at the 4-position of the naphthalene ring, expanding the possibilities for creating new molecules.
Q2: How does the presence of different solvents influence the reactivity of 4-Fluoro-1-naphthaldehyde in SNAr reactions?
A2: A study employing Density Functional Theory (DFT) calculations investigated the SNAr reaction of 4-Fluoro-1-naphthaldehyde with methylthiolate ion in various environments []. The study revealed that the reaction proceeds differently in the gas phase compared to protic and aprotic solvents. These differences highlight the significant role of solvent effects on the reaction mechanism and kinetics, providing valuable insights for optimizing reaction conditions in synthetic applications.
Q3: Is there an efficient method for synthesizing 4-Fluoro-1-naphthaldehyde on a larger scale?
A3: Yes, a study outlines a convenient large-scale synthesis of 4-Fluoro-1-naphthaldehyde [, ]. While the specifics of this synthesis are not detailed in the abstracts provided, the existence of such a method suggests that this compound can be readily accessed for further research and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
